molecular formula C20H18ClN3O5S B11368883 5-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11368883
M. Wt: 447.9 g/mol
InChI Key: KBZHFGHPCUNOMK-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a morpholine-4-sulfonyl group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Morpholine-4-Sulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholine-4-sulfonyl group, which is then attached to the oxazole ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzyl)morpholine: Shares the chlorophenyl and morpholine groups but lacks the oxazole ring.

    Phenyl Boronic Acid Derivatives: Similar in terms of functional group diversity but differ in core structure.

Uniqueness

5-(4-CHLOROPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a morpholine-4-sulfonyl group, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H18ClN3O5S/c21-15-3-1-14(2-4-15)19-13-18(23-29-19)20(25)22-16-5-7-17(8-6-16)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,25)

InChI Key

KBZHFGHPCUNOMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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